N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry . The compound is characterized by its unique structure, which includes a bromine atom, a propoxy group, and a phenoxyacetohydrazide moiety.
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to form stable complexes with transition metal ions, which are important for studying coordination chemistry . In biology and medicine, Schiff base hydrazones, including N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide, have been reported to act as enzyme inhibitors and have pharmacological applications . In industry, these compounds are used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide involves its ability to form stable complexes with transition metal ions. These complexes can interact with various molecular targets and pathways, including enzymes and proteins, leading to inhibition or modulation of their activity . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-phenoxyacetohydrazide is similar to other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide its unique structure, which includes a bromine atom and a propoxy group, distinguishes it from these compounds
Properties
Molecular Formula |
C18H19BrN2O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-2-10-23-17-9-8-15(19)11-14(17)12-20-21-18(22)13-24-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
XTYQRTCAIKOSDF-UDWIEESQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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